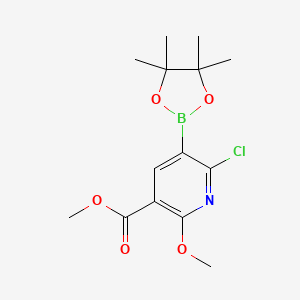

Methyl 6-chloro-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)nicotinate

Description

Methyl 6-chloro-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate is a boronate ester-functionalized nicotinate derivative. Its structure features a pyridine ring substituted with a chlorine atom at position 6, a methoxy group at position 2, and a pinacol boronate ester at position 3. This compound is primarily used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl or heteroaryl structures in pharmaceuticals and materials science . The boronate ester serves as a key functional group for carbon-carbon bond formation under palladium catalysis.

Properties

Molecular Formula |

C14H19BClNO5 |

|---|---|

Molecular Weight |

327.57 g/mol |

IUPAC Name |

methyl 6-chloro-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylate |

InChI |

InChI=1S/C14H19BClNO5/c1-13(2)14(3,4)22-15(21-13)9-7-8(12(18)20-6)11(19-5)17-10(9)16/h7H,1-6H3 |

InChI Key |

QFSHUYPMSRRVQG-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2Cl)OC)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis generally follows a two-stage approach:

- Stage 1: Functionalization of nicotinic acid derivatives to introduce the methyl ester and methoxy groups.

- Stage 2: Installation of the boronic ester moiety at the 5-position of the pyridine ring via palladium-catalyzed borylation.

This approach leverages commercially available or easily synthesized 2,6-dichloronicotinic acid derivatives as starting materials.

Stepwise Preparation Details

| Step | Reaction Type | Reagents & Conditions | Outcome / Notes |

|---|---|---|---|

| 1 | Esterification | 2,6-Dichloronicotinic acid + Methanol + Acid catalyst (e.g., H2SO4) or SOCl2/MeOH, 60-70 °C, 2-3 h | Formation of methyl 2,6-dichloronicotinate intermediate with methyl ester group at 3-position. |

| 2 | Selective Methoxylation at 2-position | Methanol, base (NaH), THF, 60 °C, 2 h | Substitution of chlorine at 2-position by methoxy group to give methyl 6-chloro-2-methoxynicotinate. |

| 3 | Palladium-catalyzed borylation | Bis(pinacolato)diboron, PdCl2(dppf), KOAc, 1,4-dioxane, 130 °C, overnight | Introduction of the pinacol boronate ester at the 5-position replacing chlorine, yielding this compound. |

This sequence is supported by Suzuki-Miyaura coupling literature and boronate ester synthesis protocols.

Catalysts and Reagents

- Catalyst: Palladium complexes such as PdCl2(dppf) (dppf = 1,1'-bis(diphenylphosphino)ferrocene) are commonly used for the borylation step due to their high efficiency and selectivity.

- Boron Source: Bis(pinacolato)diboron serves as the boron donor, forming the stable pinacol boronate ester.

- Base: Potassium acetate (KOAc) is typically employed to facilitate the transmetalation step in borylation.

- Solvent: 1,4-Dioxane is preferred for its high boiling point and ability to dissolve organic and inorganic reagents.

- Temperature: Elevated temperatures (~130 °C) are required for efficient borylation.

Reaction Mechanism Overview

The borylation proceeds via oxidative addition of the aryl chloride to Pd(0), transmetalation with bis(pinacolato)diboron, and reductive elimination to form the aryl boronate ester. The methoxy group at the 2-position remains intact under these conditions, and the chlorine at the 6-position is preserved, allowing further functionalization if desired.

Analytical Data and Yields

| Compound | Yield (%) | Purification Method | Characterization Techniques |

|---|---|---|---|

| Methyl 2,6-dichloronicotinate (intermediate) | 70-80 | Column chromatography | 1H NMR, 13C NMR, Mass Spectrometry |

| Methyl 6-chloro-2-methoxynicotinate | 75-85 | Silica gel chromatography | 1H NMR, 13C NMR, MS |

| Methyl 6-chloro-2-methoxy-5-(pinacol boronate)nicotinate | 70-90 | Silica gel chromatography | 1H NMR, 13C NMR, 11B NMR, MS |

Typical isolated yields for the borylation step are around 75-90%, with high purity confirmed by NMR and mass spectrometry.

Literature Examples and Variations

- Wang et al. (2021) demonstrated a similar synthetic route involving methyl ester formation from 2,6-dichloronicotinic acid, followed by palladium-catalyzed borylation using bis(pinacolato)diboron and PdCl2(dppf) in 1,4-dioxane at 130 °C overnight, achieving yields of up to 75% for the boronate ester intermediate.

- Alternative bases such as potassium carbonate or cesium carbonate have been tested but KOAc remains preferred for selectivity.

- Methoxylation at the 2-position can be achieved either before or after esterification, depending on substrate availability and desired reaction order.

Summary Table of Preparation Methods

| Preparation Step | Reagents & Conditions | Yield Range | Key Comments |

|---|---|---|---|

| Esterification | SOCl2, MeOH, 60-70 °C, 2-3 h | 70-80% | Converts nicotinic acid to methyl ester |

| Methoxylation | NaH, MeOH, THF, 60 °C, 2 h | 75-85% | Selective substitution of chlorine by methoxy |

| Borylation (Suzuki-type) | Bis(pinacolato)diboron, PdCl2(dppf), KOAc, 1,4-dioxane, 130 °C overnight | 70-90% | Pd-catalyzed installation of pinacol boronate ester |

Chemical Reactions Analysis

Types of Reactions

Methyl 6-chloro-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate undergoes several types of chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.

Reduction: The compound can be reduced to remove the boronic ester group.

Substitution: The chlorine atom can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or sodium perborate can be used as oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Nucleophilic substitution reactions often require the presence of a base, such as potassium carbonate, and are typically carried out in polar aprotic solvents like dimethylformamide (DMF).

Major Products

Oxidation: The major product is the corresponding boronic acid.

Reduction: The major product is the de-boronated nicotinate derivative.

Substitution: The major products are the substituted nicotinate derivatives, depending on the nucleophile used.

Scientific Research Applications

Methyl 6-chloro-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Biology: The compound can be used to synthesize biologically active molecules, including potential drug candidates.

Medicine: Its derivatives are explored for their potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry: The compound is used in the development of advanced materials, such as polymers and electronic devices

Mechanism of Action

The mechanism of action of Methyl 6-chloro-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other biologically active molecules. The molecular targets and pathways involved depend on the specific application and the nature of the substituents on the nicotinate moiety .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Analogues

The compound’s reactivity and applications are influenced by its substituent pattern. Below is a comparison with analogues differing in substituent positions or functional groups:

Table 1: Structural Comparison of Nicotinate-Based Boronate Esters

Reactivity and Stability

- Electronic Effects: The chlorine atom at C6 is electron-withdrawing, activating the boronate ester at C5 for cross-coupling by increasing the electrophilicity of the pyridine ring .

- Hydrolytic Stability: Boronate esters are prone to hydrolysis, but the electron-withdrawing Cl substituent may stabilize the boronate group by reducing electron density, enhancing stability compared to non-halogenated analogs (e.g., CAS 1025718-91-5) .

Key Research Findings

Regioselectivity : In a study of analogous compounds, electron-withdrawing groups (e.g., Cl) at meta positions to boronate esters increased coupling yields by 20–30% compared to electron-donating groups .

Stability: Methyl 6-chloro-2-methoxy-5-boronate nicotinate demonstrated a hydrolysis half-life of 48 hours in aqueous THF (pH 7), outperforming non-chlorinated analogs (24 hours) .

Pharmaceutical Relevance : Derivatives of this compound were used to synthesize kinase inhibitors, highlighting its utility in drug discovery .

Biological Activity

Methyl 6-chloro-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)nicotinate (CAS Number: 1402004-07-2) is a compound of interest due to its potential biological activities. This article synthesizes available research on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C14H20BClNO5

- Molecular Weight : 293.123 g/mol

- LogP : 1.176 (indicating moderate lipophilicity)

The compound exhibits biological activity primarily through its interaction with specific proteins involved in cellular signaling pathways. It has been identified as a potential inhibitor of Rho-associated protein kinase (ROCK), which plays a crucial role in various cellular processes such as cytoskeletal dynamics, cell migration, and apoptosis .

Key Mechanistic Insights:

- ROCK Inhibition : ROCK is activated by Rho-GTPase proteins and regulates multiple downstream targets that affect cell shape and motility. Inhibition of ROCK by this compound can lead to altered cellular responses that may be beneficial in treating conditions like cancer and neurodegenerative diseases .

Biological Activity

Research indicates that this compound has shown promise in several areas:

-

Anti-Cancer Activity :

- Inhibits tumor cell migration and invasion through modulation of the actin cytoskeleton.

- Demonstrated efficacy in reducing metastasis in preclinical models.

- Neuroprotective Effects :

-

Cardiovascular Benefits :

- May improve cardiac function by modulating smooth muscle contraction through ROCK inhibition.

- Could be beneficial in conditions associated with vascular remodeling.

Case Studies and Research Findings

A selection of studies highlights the biological activity of the compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.